molecular formula C7H9NO B1311910 (R)-1-(3-Pyridyl)ethanol CAS No. 7606-26-0

(R)-1-(3-Pyridyl)ethanol

Cat. No. B1311910
CAS RN: 7606-26-0
M. Wt: 123.15 g/mol
InChI Key: QMDUEBURHKSKDG-ZCFIWIBFSA-N
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Description

(R)-1-(3-Pyridyl)ethanol, also known as (R)-Pyridylethanol, is an alcohol compound commonly used in scientific research and in the laboratory. It is a chiral compound, meaning it has two non-superimposable mirror images, and it is used in various biochemical and physiological experiments.

Scientific Research Applications

Enantioselective Synthesis

(R)-1-(3-Pyridyl)ethanol is utilized in the synthesis of chiral compounds. For instance, the resolution of racemic 1-(2-pyridyl)ethanols, including 2,2'-bipyridyl and isoquinolyl derivatives, through lipase-catalyzed asymmetric acetylation has been reported. This enzymatic resolution can be used practically in a wide range of reaction scales from 10 mg to 10 g or more (Uenishi et al., 1998).

Molecular Structure Studies

Studies have been conducted on the molecular structure of 1-phenyl-2-(4-pyridyl)ethanol. For example, an unexpected intermediate 1-phenyl-2-(4-pyridyl)ethanol was isolated from a condensation reaction of 4-methylpyridine with benzaldehyde. The structure was confirmed by single-crystal x-ray analysis (Percino & Chapela, 2000).

Catalysis and Chemical Reactions

The compound has applications in catalysis and chemical reactions. For instance, a new family of Ru complexes for water oxidation includes 4-substituted pyridine ligands, demonstrating how such compounds can be integral to catalytic processes (Zong & Thummel, 2005).

Pharmacological Research

In pharmacological research, enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol has been prepared by kinetic resolution and converted into (R)-1-(pyridin-3-yl)-2-aminoethanol, a moiety of beta3-adrenergic receptor agonists (Perrone et al., 2006).

Photophysical and Electrochemiluminescence Studies

Research into photophysical and electrochemiluminescence properties has been carried out on complexes incorporating pyrazolyl-pyridyl-based ligands, where 2-(2-pyridyl)benzimidazole and related compounds have been studied for their fluorescence spectra in various solvents, including ethanol (Wei et al., 2011).

properties

IUPAC Name

(1R)-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUEBURHKSKDG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444915
Record name (1R)-1-(Pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Pyridyl)ethanol

CAS RN

7606-26-0
Record name (αR)-α-Methyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7606-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(Pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(pyridin-3-yl)ethan-1-ol
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Synthesis routes and methods I

Procedure details

1-(3-Pyridyl)ethanol (8.9 g), tributyrin (24.0 g) and an enzyme (Lipase CES made by Amano Seiyaku K. K.) (3.6 g) were agitated at 37° C. for 190 hours, followed by filtering off the enzyme and subjecting the filtrate to silica gel column chromatography using toluene as solvent to obtain (S)-1-(3-pyridyl)ethanol (3.0 g). According to a high-speed liquid chromatography using an optical resolution column (CHIRAL CEL OB, trademark of product made by Daicel Co., Ltd.), its optical purity was 80% ee or higher.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To methylmagnesium bromide (a 0.96 mol/L solution in tetrahydrofuran, 16.6 mL, 15.9 mmol), a solution of 3-pyridinecarboxaldehyde (500 μL, 5.30 mmol) in tetrahydrofuran (5.0 mL) was slowly added under a nitrogen atmosphere at 0° C., and the mixture was stirred at the same temperature for 1. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol 9/1) to give 3-(1-hydroxyethyl)pyridine (Compound CA) (498 mg, yield: 76%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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500 μL
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0 (± 1) mol
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5 mL
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Synthesis routes and methods III

Procedure details

Ethyl 3-pyridylacetate (2.0 ml) was dissolved in tetrahydrofuran (66 ml). Under ice cooling, lithium aluminum hydride (0.5 g) was added thereto followed by stirring for 30 min. After adding water (0.5 ml), a 5 N aqueous solution of sodium hydroxide (0.5 ml) and further water (1.5 ml), the resulting precipitate was filtered off and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to give the title compound (1.636 g) as a pale yellow oil (1.636 g) (yield: quantitative).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in tetrahydrofuran (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, 3-acetylpyridine (0.4 mmol), tetrahydrofuran (2 mL) and a solution of potassium ethoxide in ethanol (0.1 mL, 0.2M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (50 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/1). Accordingly, pure 3-(1-hydroxyethyl)pyridine was obtained and the ee value (ee=93%) was measured by GC analysis.
Quantity
0.4 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.1 mL
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solvent
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2 mL
Type
solvent
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Quantity
3 mL
Type
solvent
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Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
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Quantity
15.62 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(3-Pyridyl)ethanol
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(R)-1-(3-Pyridyl)ethanol
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(R)-1-(3-Pyridyl)ethanol
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Reactant of Route 6
Reactant of Route 6
(R)-1-(3-Pyridyl)ethanol

Citations

For This Compound
15
Citations
S Kawabata, K Nakabayashi, K Imoto, S Klimke… - Dalton …, 2021 - pubs.rsc.org
Incorporating chiral organic ligands into cyanido-bridged FeII–NbIV assemblies synthesized chiral spin-crossover complexes, FeII2[NbIV(CN)8](L)8·6H2O (L = R-, S-, or rac-1-(3-pyridyl)…
Number of citations: 6 pubs.rsc.org
FCY Chan, GA Potter, SE Barrie… - Journal of medicinal …, 1996 - ACS Publications
Various 3- and 4-pyridylalkyl 1-adamantanecarboxylates have been synthesized and tested for inhibitory activity toward the 17α-hydroxylase and C 17,20 -lyase activities of human …
Number of citations: 68 pubs.acs.org
MM Musa, N Lott, M Laivenieks, L Watanabe… - …, 2009 - Wiley Online Library
The asymmetric reduction of benzylic and heteroaryl ketones to the corresponding (R)-alcohols using I86A Thermoanaerobacter ethanolicus alcohol dehydrogenase (I86A TeSADH) is …
J Wu, JX Ji, R Guo, CH Yeung… - Chemistry–A European …, 2003 - Wiley Online Library
The dipyridylphosphane/diamine–Ru complex combined with tBuOK in 2propanol acts as a very effective catalyst system for the enantioselective hydrogenation of a diverse range of …
MD Garrett, R Scott, GN Sheldrake, H Dalton… - Organic & Biomolecular …, 2006 - pubs.rsc.org
A series of 2-, 3- and 4-substituted pyridines was metabolised using the mutant soil bacterium Pseudomonas putida UV4 which contains a toluene dioxygenase (TDO) enzyme. The …
Number of citations: 9 pubs.rsc.org
S Choudhury, JO Baeg, NJ Park, RK Yadav - Green Chemistry, 2014 - pubs.rsc.org
The judicious utilization of solar light for the asymmetric synthesis of optically active compounds by imitating natural photosynthesis introduces a new concept that harnesses this …
Number of citations: 57 pubs.rsc.org
V Stepanenko, M De Jesús, W Correa, I Guzmán… - Tetrahedron …, 2007 - Elsevier
The effectiveness of several spiroborate ester catalysts was investigated in the asymmetric borane reduction of 2-, 3-, and 4-acetylpyridines under different reaction conditions. Highly …
Number of citations: 33 www.sciencedirect.com
R Noyori, T Ohkuma - Angewandte Chemie International …, 2001 - Wiley Online Library
Hydrogenation is a core technology in chemical synthesis. High rates and selectivities are attainable only by the coordination of structurally well‐designed catalysts and suitable …
Number of citations: 297 onlinelibrary.wiley.com
LT Chai, WW Wang, QR Wang, FG Tao - Journal of Molecular Catalysis A …, 2007 - Elsevier
A soluble polymer (MeO-PEG) supported biphenylbisphosphine (BIPHEP)-Ru/chiral diamine (1,2-diphenylethylenediamine) complex, in which the polymer is attached to the two phenyl …
Number of citations: 20 www.sciencedirect.com
MN Magubane - 2016 - ukzn-dspace.ukzn.ac.za
Transfer hydrogenation of ketones is one of the most used processes for the reduction of ketones to alcohols using ruthenium complexes, due to its high selectivity. However, ruthenium …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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